molecular formula C27H48O2 B13822843 (3beta,5beta,6beta)-Cholestane-3,6-diol CAS No. 570-86-5

(3beta,5beta,6beta)-Cholestane-3,6-diol

Cat. No.: B13822843
CAS No.: 570-86-5
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-YHMDZATGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Cholestane (B1235564) Chemistry and Sterol Metabolism Research

Cholestane is a saturated 27-carbon tetracyclic steroid that serves as the structural backbone for a multitude of biologically important molecules. wikipedia.org It is derived from cholesterol, a vital component of animal cell membranes that also acts as a precursor to steroid hormones, bile acids, and vitamin D. wikipedia.orgmdpi.comyoutube.com The field of sterol metabolism research encompasses the intricate network of enzymatic reactions that synthesize, modify, and catabolize sterols, regulating a wide array of physiological processes. nih.govnih.gov

Physicochemical Properties of (3β,5β,6β)-Cholestane-3,6-diol
PropertyValue
Molecular FormulaC27H48O2
Molecular Weight404.67 g/mol
CAS Number570-86-5
Trivial Name6β-Hydroxy Coprostanol
Structural Comparison of Cholestane Stereoisomers
Isomer SeriesA/B Ring JunctionMolecular Shape
5α-Cholestane (Cholestanol series)TransRelatively flat
5β-Cholestane (Coprostanol series)CisBent / Angled

Significance of Dihydroxylated Sterols in Biochemical Systems

Dihydroxylated sterols belong to a broader class of cholesterol metabolites known as oxysterols. nih.gov These molecules, which feature two or more hydroxyl groups, are not merely metabolic byproducts but are active participants in a variety of biological processes. nih.govresearchgate.net The introduction of additional hydroxyl groups increases the polarity of the sterol, which can significantly alter its function and metabolic fate compared to the parent molecule, cholesterol. wikipedia.org

The significance of dihydroxylated and other polyhydroxylated sterols is multifaceted:

Signaling Molecules: Oxysterols are recognized as key signaling molecules that regulate lipid metabolism. They can influence the expression of genes involved in cholesterol homeostasis and the synthesis of fats and bile acids. nih.govresearchgate.net

Metabolic Intermediates: They serve as crucial intermediates in the pathways that convert cholesterol into other essential compounds, such as bile acids. researchgate.net The enzymatic hydroxylation of the sterol nucleus or side chain is often a primary step in these transformations. wikipedia.org

Membrane Modulation: Like other sterols, they can integrate into cellular membranes, where they help control membrane fluidity and permeability. researchgate.net

Disease Biomarkers: Specific hydroxylated sterols have emerged as important biomarkers in the diagnosis of certain metabolic disorders. For example, cholestane-3β,5α,6β-triol, a different stereoisomer, is a well-established biomarker for Niemann-Pick disease type C. nih.govnih.gov

The generation of these compounds is tightly controlled by a range of enzymes, primarily from the cytochrome P450 family, which catalyze site-specific hydroxylation reactions. nih.govwikipedia.org

Examples of Key Enzyme Families in Sterol Metabolism
Enzyme Family / TypeGeneral FunctionExample
Cytochrome P450 HydroxylasesCatalyze the site-specific addition of hydroxyl (-OH) groups to the sterol structure.CYP7A1 (Cholesterol 7-alpha-hydroxylase)
Hydroxysteroid Dehydrogenases (HSDs)Catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus.3β-Hydroxysteroid Dehydrogenase (3β-HSD)
ReductasesCatalyze the saturation of double bonds in the sterol ring structure.5β-Reductase (SRD5B1)

Overview of Stereochemical Specificity and its Research Implications for (3β,5β,6β)-Cholestane-3,6-diol

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of any steroid. nih.gov The nomenclature (3β,5β,6β)-Cholestane-3,6-diol specifies a distinct spatial orientation of its functional groups and ring junctions, which dictates its interaction with the highly specific active sites of enzymes and cellular receptors.

The specific stereochemical designations for this compound are:

3β: The hydroxyl group at the C-3 position projects "upwards" (beta orientation) from the plane of the ring system.

5β: The hydrogen atom at the C-5 position is also in the beta orientation, forcing a cis-junction between the A and B rings and resulting in a bent molecular structure. This is the defining feature of the coprostane (B57355) series. ebi.ac.uk

6β: The hydroxyl group at the C-6 position is also in the beta orientation, situated on the same face of the molecule as the C-3 hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

570-86-5

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

PMWTYEQRXYIMND-YHMDZATGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Ii. Natural Occurrence and Isolation Studies of 3β,5β,6β Cholestane 3,6 Diol

Identification in Marine Organisms and Lower Eukaryotes

Marine invertebrates, particularly sponges (Porifera) and starfish (Asteroidea), are well-documented sources of a complex array of sterols, including various cholestane (B1235564) diols and triols. nih.gov The sterol composition of these organisms is often so distinct that it can be used for chemotaxonomic classification. unige.it While a wide range of hydroxylated cholestane derivatives have been isolated from these organisms, specific documentation detailing the natural occurrence of (3β,5β,6β)-Cholestane-3,6-diol is not extensively reported in readily available scientific literature. However, the presence of structurally related compounds in these phyla suggests that it may be present as a minor constituent.

Sponges are known to contain complex mixtures of sterols, which can include 5α-stanols as major components. unige.it For instance, some species within the family Suberitidae have been shown to contain high percentages of cholestanol. unige.it The structural diversity of sterols in sponges is vast, with many compounds having no terrestrial counterparts. nih.gov This diversity arises from modifications to both the sterol nucleus and the side chain.

Starfish are also a rich source of unique steroids, including polyhydroxylated sterols and their glycosides. scispace.comnih.gov Research on various starfish species has led to the isolation of numerous cholestane derivatives with differing hydroxylation patterns. For example, novel steroids such as 5α-pregn-9(11)-ene-3β,6α-diol-20-one and 5α-cholesta-9(11),20(22)-diene-3β,6α-diol-23-one have been identified in the starfish Acanthaster planci. nih.gov The isolation of various 3,6-dihydroxylated cholestane derivatives from starfish suggests that the (3β,5β,6β) isomer could potentially be found within this class of marine animals.

Lower eukaryotes, such as marine diatoms, have also been investigated for their sterol sulfate (B86663) composition. nih.govmtroyal.ca While these studies have identified sulfated derivatives of common sterols like 24-methylenecholesterol (B1664013) and 24-methylcholesterol, the presence of (3β,5β,6β)-Cholestane-3,6-diol in these microorganisms has not been explicitly documented.

Table 1: Examples of Sterol Classes Identified in Marine Organisms

Organism TypeMajor Sterol Classes IdentifiedKey Findings
Sponges (Porifera) 5α-stanols, Δ5-sterols, A-nor-sterolsComplex mixtures; composition can be used for chemotaxonomy. unige.it
Starfish (Asteroidea) Polyhydroxylated sterols, Steroidal glycosidesRich source of novel cholestane derivatives with diverse hydroxylation patterns. scispace.comnih.gov
Marine Diatoms Sterol sulfatesSpecies-specific distribution of sulfated sterols. nih.govmtroyal.ca

Methodologies for Extraction and Purification from Biological Matrices

The isolation of (3β,5β,6β)-Cholestane-3,6-diol from biological samples involves a multi-step process of extraction and purification, designed to separate it from a complex mixture of other lipids. The general workflow is applicable to a wide range of marine invertebrates and other biological matrices.

The initial step is typically a solvent extraction from the homogenized biological tissue. Common solvent systems for lipid extraction include mixtures of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol. These solvent combinations effectively disrupt cell membranes and solubilize a broad spectrum of lipids, including sterols.

Following extraction, the crude lipid extract undergoes a saponification step. This involves heating the extract with a strong base, such as potassium hydroxide (B78521) in ethanol, to hydrolyze steryl esters and triglycerides. This process not only liberates free sterols but also simplifies the subsequent purification by removing fatty acids.

Purification of the sterol fraction is then achieved through various chromatographic techniques. A common approach is solid-phase extraction (SPE) using a silica (B1680970) gel stationary phase. Nonpolar lipids are first eluted with a nonpolar solvent like hexane, followed by the elution of the sterol fraction using a solvent of intermediate polarity, such as a mixture of isopropanol (B130326) and hexane.

For the separation of individual sterols, including the specific (3β,5β,6β)-Cholestane-3,6-diol isomer, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reversed-phase HPLC with a C18 column is frequently employed, using a mobile phase typically consisting of a mixture of methanol and water. This technique allows for the separation of sterols based on their polarity.

Table 2: General Steps for Extraction and Purification of Cholestane Diols

StepTechniquePurpose
1. Extraction Solvent Extraction (e.g., Chloroform/Methanol)To isolate the total lipid fraction from the biological matrix.
2. Saponification Alkaline HydrolysisTo hydrolyze steryl esters and other lipids, yielding free sterols.
3. Fractionation Solid-Phase Extraction (SPE)To separate the sterol fraction from other lipid classes.
4. Purification High-Performance Liquid Chromatography (HPLC)To isolate individual sterol compounds, including (3β,5β,6β)-Cholestane-3,6-diol.

Quantitative Analysis of (3β,5β,6β)-Cholestane-3,6-diol in Research Samples

Once purified, or as part of a complex mixture, the quantification of (3β,5β,6β)-Cholestane-3,6-diol is typically performed using hyphenated analytical techniques that combine a separation method with a detection method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for the analysis of sterols. nih.govresearchgate.net Prior to GC-MS analysis, the hydroxyl groups of the cholestane diol are usually derivatized to form more volatile trimethylsilyl (B98337) (TMS) ethers. This derivatization step improves the chromatographic properties and fragmentation patterns in the mass spectrometer. The sample is then injected into the gas chromatograph, where the derivatized sterols are separated on a capillary column. The mass spectrometer then detects and fragments the eluting compounds, providing a mass spectrum that can be used for identification and quantification. For accurate quantification, an isotopically labeled internal standard is often added to the sample prior to extraction.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is another powerful technique for the quantitative analysis of sterols. researchgate.netnih.govmdpi.com LC-MS offers the advantage of analyzing the underivatized sterols, which simplifies sample preparation. The separation is achieved using HPLC, as described in the purification section. The eluting compounds are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), which involves monitoring a specific fragmentation of the parent ion of the target analyte.

Table 3: Analytical Techniques for the Quantitative Analysis of Cholestane Diols

TechniquePrincipleSample PreparationKey Advantages
GC-MS Separation of volatile compounds followed by mass-based detection.Derivatization to TMS ethers is typically required. nih.govresearchgate.netHigh resolution and sensitivity; extensive spectral libraries for identification.
LC-MS/MS Separation by liquid chromatography followed by selective mass detection.Can often be analyzed without derivatization. researchgate.netmdpi.comHigh sensitivity and selectivity, especially with MS/MS; suitable for complex matrices.

Iii. Biosynthesis and Metabolic Transformations of 3β,5β,6β Cholestane 3,6 Diol

Proposed Biosynthetic Pathways Leading to (3β,5β,6β)-Cholestane-3,6-diol

The formation of the 5β-cholestane skeleton is a critical step in bile acid synthesis, diverging from the main pathway of cholesterol metabolism which typically produces 5α-steroids. The key enzyme responsible for this stereochemical configuration is steroid 5β-reductase (AKR1D1). mdpi.comnih.gov This enzyme catalyzes the reduction of a Δ⁴-3-ketosteroid precursor, creating the distinctive cis-fused A/B ring structure of 5β-steroids. mdpi.com Leveraging this knowledge, two primary pathways can be hypothesized for the biosynthesis of (3β,5β,6β)-Cholestane-3,6-diol.

Pathway A: The 5β-Reductase-Mediated Pathway

This proposed route is considered more plausible as it utilizes known enzymatic activities in steroid metabolism.

Formation of a Δ⁴-3-Ketone Intermediate: The pathway likely initiates from a common cholesterol precursor, such as cholesterol itself or 7-dehydrocholesterol. This precursor would undergo oxidation at the 3β-hydroxyl group and isomerization of the Δ⁵ double bond to the Δ⁴ position, yielding a Δ⁴-3-ketosteroid intermediate like cholest-4-en-3-one. This reaction is typically catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase.

5β-Reduction: The crucial step involves the enzyme steroid 5β-reductase (AKR1D1) , which stereospecifically reduces the Δ⁴ double bond to establish the 5β-configuration, resulting in 5β-cholestan-3-one. nih.govtopchoicepizza.ca

3β-Hydroxylation: The 3-keto group of 5β-cholestan-3-one is then reduced to a 3β-hydroxyl group. This reaction would be catalyzed by a specific 3β-hydroxysteroid dehydrogenase (3β-HSD) .

6β-Hydroxylation: The final step is the introduction of a hydroxyl group at the 6β position. This type of reaction is commonly performed by a member of the cytochrome P450 (CYP) monooxygenase superfamily of enzymes, which are well-known for their role in hydroxylating various positions on the steroid nucleus. wikipedia.org

Pathway B: The Epoxide Hydrolase Pathway

This alternative pathway involves a cholesterol epoxide intermediate.

Epoxidation of Cholesterol: Cholesterol undergoes epoxidation at the 5,6-double bond to form cholestan-5β,6β-epoxy-3β-ol (also known as cholesterol-β-epoxide). This can be a result of reactions involving cytochrome P450 enzymes or reactive oxygen species. nih.gov

Epoxide Ring Opening: A hypothetical epoxide hydrolase would then catalyze the hydrolysis of the 5β,6β-epoxide ring. To yield the (3β,5β,6β)-diol, this enzyme would need to catalyze a trans-diaxial opening of the epoxide, with water attacking the C6 position. It is critical to note that the well-characterized cholesterol-5,6-epoxide hydrolase (ChEH) acts on both 5α,6α- and 5β,6β-epoxides to produce a single product, the 5α-isomer cholestane-3β,5α,6β-triol. nih.govwikipedia.orgnih.gov Therefore, the formation of (3β,5β,6β)-Cholestane-3,6-diol via this route would necessitate a novel epoxide hydrolase with a distinct stereospecificity that has not yet been characterized.

Enzymatic Conversions Associated with Cholestane (B1235564) Diols and Related Sterols

The biosynthesis and metabolism of cholestane diols are governed by several major classes of enzymes that exhibit remarkable specificity in their catalytic actions.

The transformation of cholesterol into its various hydroxylated metabolites involves a diverse array of oxidoreductases and hydrolases.

Oxidoreductases: This vast family of enzymes catalyzes oxidation-reduction reactions. In cholestane metabolism, key subfamilies include:

Steroid 5β-reductase (AKR1D1): A member of the aldo-keto reductase superfamily, AKR1D1 is the only known human enzyme that specifically reduces the Δ⁴ double bond of 3-keto steroids to produce the 5β configuration. topchoicepizza.ca It is essential for the synthesis of bile acids. mdpi.com

Hydroxysteroid Dehydrogenases (HSDs): These enzymes reversibly catalyze the oxidation of hydroxyl groups to keto groups at various positions on the steroid nucleus. They are crucial for modulating the activity and metabolism of steroid hormones and are required for the formation of both the 3-keto intermediate and the final 3β-hydroxyl group in the proposed pathway.

Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds. In steroid metabolism, they are primarily responsible for introducing hydroxyl groups at specific and often sterically hindered positions on the cholestane framework. wikipedia.org

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water.

Epoxide Hydrolases (EHs): These enzymes convert epoxides to their corresponding diols. The microsomal cholesterol-5,6-epoxide hydrolase (ChEH) is a key enzyme in the metabolism of cholesterol epoxides, converting them to cholestane-3β,5α,6β-triol. nih.govwikipedia.org As mentioned, its known stereoselectivity does not favor the formation of the 5β-diol.

Enzyme ClassSpecific Enzyme ExampleGeneral Function in Cholestane MetabolismRelevance to (3β,5β,6β)-Cholestane-3,6-diol Synthesis
OxidoreductaseSteroid 5β-reductase (AKR1D1)Reduces Δ⁴ double bond to form 5β-steroidsEssential for establishing the 5β-configuration (Pathway A)
Oxidoreductase3β-Hydroxysteroid Dehydrogenase (3β-HSD)Interconverts 3β-hydroxyl and 3-keto groupsRequired for formation of the 3-keto intermediate and the final 3β-hydroxyl group (Pathway A)
OxidoreductaseCytochrome P450 (e.g., CYP8B1)Catalyzes hydroxylation at various positionsProposed to catalyze the final 6β-hydroxylation step (Pathway A)
HydrolaseEpoxide Hydrolase (EH)Hydrolyzes epoxide rings to form diolsA hypothetical EH with novel stereospecificity would be required (Pathway B)

Enzymatic reactions in steroid metabolism are characterized by high degrees of substrate specificity and stereoselectivity, ensuring the precise formation of biologically active molecules.

Substrate Specificity: This refers to the ability of an enzyme to bind to and act upon a limited range of substrates. For example, steroid 5β-reductase (AKR1D1) specifically recognizes steroids possessing a Δ⁴-3-ketone structure in the A-ring. nih.gov It does not act on steroids lacking this feature. Similarly, different HSDs and CYPs show strong preferences for the position and stereochemistry of the functional groups they modify.

Stereoselectivity: This is the property of an enzyme to catalyze a reaction that preferentially forms one stereoisomer over another. This is paramount in the proposed biosynthesis of (3β,5β,6β)-Cholestane-3,6-diol.

The action of AKR1D1 is highly stereoselective, exclusively adding a hydride to the α-face of the steroid, resulting in the 5β (cis) A/B ring junction. mdpi.comnih.gov This contrasts with 5α-reductases, which produce the 5α (trans) configuration.

The reduction of the 3-ketone must be catalyzed by a dehydrogenase that selectively produces the 3β-hydroxyl group.

The hydroxylation at C6 must be catalyzed by a CYP enzyme that specifically attacks the β-face of the steroid ring.

The known stereoselectivity of cholesterol-5,6-epoxide hydrolase, which invariably produces a 5α-hydroxyl group from both α- and β-epoxides, underscores the challenge for the epoxide-mediated pathway (Pathway B) and highlights the requirement for a hypothetical enzyme with different stereochemical control. nih.govwikipedia.org

Intermediates and Related Metabolites in Cholestane Diol Synthesis

Based on the proposed pathways, several key intermediates can be postulated. The detection of these compounds in a biological system would provide strong evidence for the operation of these pathways.

Compound NameMolecular FormulaRole in PathwayAssociated Pathway
CholesterolC₂₇H₄₆OUltimate PrecursorBoth
Cholest-4-en-3-oneC₂₇H₄₄OIntermediatePathway A
5β-Cholestan-3-oneC₂₇H₄₆OIntermediatePathway A
5β-Cholestan-3β-olC₂₇H₄₈OIntermediatePathway A
Cholestan-5β,6β-epoxy-3β-olC₂₇H₄₆O₂IntermediatePathway B
Cholestane-3β,5α,6β-triolC₂₇H₄₈O₃Related Metabolite (Isomer)Product of known ChEH pathway

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and definitively elucidate biosynthetic pathways. nih.gov By introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ²H, or ¹⁸O) into a precursor molecule, researchers can track the incorporation of these labels into downstream intermediates and the final product.

To investigate the biosynthesis of (3β,5β,6β)-Cholestane-3,6-diol, several strategies could be employed:

Stable Isotope Labeled Precursors: A biological system (such as liver cells or a specific microorganism) could be incubated with a labeled precursor. The subsequent extraction and analysis of sterols using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would reveal which molecules have incorporated the label.

Tracing Carbon Skeleton: Using [¹³C]-labeled cholesterol or an earlier precursor like [¹³C]-acetate would allow researchers to track the entire carbon backbone. Detection of the ¹³C label in the proposed intermediates (e.g., 5β-Cholestan-3-one) and the final diol would confirm that they are derived from cholesterol.

Determining the Origin of Oxygen Atoms: To differentiate between the proposed pathways, an experiment could be conducted in the presence of H₂¹⁸O (water labeled with the heavy isotope of oxygen).

If Pathway B is operative, the ¹⁸O from the labeled water would be incorporated into one of the hydroxyl groups (at C5 or C6) by the action of the epoxide hydrolase.

If Pathway A is operative, and the 6β-hydroxyl group is introduced by a cytochrome P450 enzyme, the oxygen atom would be derived from molecular oxygen (O₂), not water. Therefore, no ¹⁸O incorporation from H₂¹⁸O would be expected at the C6 position.

Isotopic TracerExperimental ApproachInformation GainedAnalytical Technique
[¹³C]-CholesterolIncubate cells with labeled cholesterol.Confirms the precursor-product relationship between cholesterol and the diol, and helps identify intermediates.LC-MS, GC-MS
²H (Deuterium) Labeled SteroidsUse stereospecifically labeled precursors.Elucidates the stereochemistry of enzymatic reactions, such as hydride addition during reduction steps.MS, NMR
H₂¹⁸OConduct the biosynthesis in ¹⁸O-labeled water.Determines the origin of the hydroxyl oxygen atoms, helping to distinguish between a hydrolase vs. a monooxygenase mechanism.MS
¹⁸O₂Conduct the biosynthesis under an atmosphere of labeled molecular oxygen.Confirms the involvement of a monooxygenase (e.g., Cytochrome P450) if the ¹⁸O is incorporated.MS

Iv. Chemical Synthesis Methodologies for 3β,5β,6β Cholestane 3,6 Diol and Its Analogs

Total Synthesis Approaches to (3β,5β,6β)-Cholestane-3,6-diol

While a dedicated total synthesis for (3β,5β,6β)-Cholestane-3,6-diol is not prominently documented in the literature, a theoretical approach can be constructed based on established principles of steroid synthesis. The primary challenges in a total synthesis route are the stereocontrolled construction of the polycyclic cholestane (B1235564) core and the precise installation of functional groups.

The introduction of the 3β and 6β hydroxyl groups requires highly stereoselective reactions. The 3β-hydroxyl group is commonly established by the stereoselective reduction of a 3-keto group, often using hydride reagents where steric hindrance directs the approach of the reagent from the α-face, resulting in the desired β-alcohol.

For the C-6 hydroxyl group, its introduction relative to the C-5 position is critical. In a syn-dihydroxylation approach on a Δ⁵- or Δ⁶-steroid precursor, several methods can be considered:

Woodward cis-Hydroxylation : This reaction uses iodine and silver acetate (B1210297) in wet acetic acid to form syn-diols from alkenes. organic-chemistry.orgbyjus.comscienceinfo.com The reaction proceeds through a cyclic acetoxonium ion intermediate, which is opened by water to give a hydroxy acetate, leading to a cis-diol upon hydrolysis. organic-chemistry.org The stereochemical outcome is dictated by the initial attack of iodine on the less hindered face of the double bond. youtube.com

Osmium Tetroxide Dihydroxylation : Catalytic osmium tetroxide (OsO₄) is a classic reagent for the syn-dihydroxylation of alkenes, delivering two hydroxyl groups to the same face of the double bond. youtube.com The choice of the α- or β-face is determined by steric factors within the steroid nucleus.

The table below summarizes potential reagents for achieving the required hydroxylations.

PositionPrecursor Functional GroupReaction TypeReagent/MethodExpected Stereochemistry
C-33-KetoneReductionSodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Predominantly 3β-OH due to α-face attack
C-5/C-6Δ⁵-Alkenesyn-Dihydroxylation1. I₂, AgOAc, wet AcOH (Woodward) 2. Hydrolysis5β,6β-diol (if initial attack is from β-face)
C-5/C-6Δ⁵-Alkenesyn-DihydroxylationOsO₄ (catalytic), NMO5α,6α-diol (typically attacks less hindered α-face)

The defining feature of (3β,5β,6β)-Cholestane-3,6-diol is the cis-fused A/B ring junction, denoted by the 5β configuration. nih.gov This bent molecular shape is thermodynamically less stable than the flat A/B trans (5α) fusion. In total synthesis, establishing this stereocenter is a significant hurdle.

A primary chemical method for controlling this junction involves the catalytic hydrogenation of a Δ⁴-3-ketosteroid intermediate. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions.

Catalytic Hydrogenation : The reduction of a Δ⁴ double bond can lead to either the 5α or 5β product. While hydrogenation with catalysts like platinum oxide in acidic conditions often yields the trans (5α) product, achieving the cis (5β) product requires specific conditions that favor hydrogen delivery from the α-face of the steroid. However, chemical methods to achieve this are often challenging. nih.gov

Enzymatic reduction provides a highly selective alternative and is the primary route in biological systems. The enzyme Δ⁴-3-ketosteroid 5β-reductase (AKR1D1) exclusively produces the 5β configuration. nih.govmdpi.comwikipedia.org This highlights a key area where a chemoenzymatic approach could be superior to a purely chemical total synthesis.

Semi-Synthesis from Precursor Sterols (e.g., Cholesterol)

Semi-synthesis, starting from abundant natural sterols like cholesterol, is a more practical and common approach for accessing rare steroid derivatives. This route leverages the pre-existing carbon skeleton and focuses on stereoselective functional group manipulations.

A plausible semi-synthetic route from cholesterol to (3β,5β,6β)-Cholestane-3,6-diol involves the stereoselective functionalization of the C5-C6 double bond. Two main strategies are the epoxidation/ring-opening pathway and the hydroboration-oxidation pathway.

A notable, albeit low-yielding, method is the direct hydroboration-oxidation of cholesterol. This reaction is known to produce a mixture of diols. The major product is typically 5α-cholestane-3β,6α-diol. However, trace amounts of 5β-cholestane-3β,6β-diol have been reported as a product. nih.gov The formation of this unexpected trans-hydroboration product is hypothesized to occur through a hydroboration, followed by a retro-hydroboration to form a Δ⁶-steroid intermediate, which then undergoes a second hydroboration from the β-face. nih.gov

The most common semi-synthetic approach to 5,6-dihydroxylated steroids involves the epoxidation of the cholesterol Δ⁵ double bond, followed by the cleavage of the resulting epoxide ring.

Epoxidation : The epoxidation of cholesterol with peroxy acids (e.g., m-CPBA) typically leads to a mixture of two diastereomeric epoxides: 5α,6α-epoxycholestan-3β-ol and 5β,6β-epoxycholestan-3β-ol. caymanchem.comchemicalbook.comchemicalbook.com The α-epoxide is generally the major product due to the steric hindrance of the C19 angular methyl group, which shields the β-face of the double bond. nih.gov

Ring Opening : The acid-catalyzed ring opening of an epoxide typically proceeds via a trans-diaxial mechanism.

Opening the major 5α,6α-epoxide with an acid catalyst and water leads to the trans-diaxial product, cholestane-3β,5α,6β-triol. This is not the desired 5β isomer.

Opening the minor 5β,6β-epoxide would be required to potentially access the 5β scaffold. However, studies have shown that the 5β,6β-epoxide is surprisingly unreactive toward nucleophiles, even under catalytic conditions where the 5α,6α-epoxide readily reacts. nih.gov This inherent stability makes its direct conversion into the target diol challenging.

Therefore, routes relying on epoxide ring-opening must overcome the challenge of either forming the less-favored 5β,6β-epoxide in higher yield or finding specific conditions to open it stereoselectively.

Chemoenzymatic Synthetic Strategies for Cholestane Diols

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions, offering a powerful strategy for producing complex stereoisomers. researchgate.net This approach is particularly well-suited for establishing the challenging 5β A/B ring junction.

A viable chemoenzymatic route could proceed as follows:

Enzymatic Reduction : The synthesis would begin with a Δ⁴-3-ketosteroid, such as cholest-4-en-3-one (obtainable from cholesterol). This precursor is then treated with the enzyme Δ⁴-3-ketosteroid 5β-reductase (AKR1D1), which stereospecifically reduces the double bond to yield 5β-cholestan-3-one. nih.govresearchgate.net This enzymatic step cleanly and efficiently establishes the crucial cis-fused A/B ring system, a transformation that is difficult to control chemically. nih.gov

Chemical Reduction : The resulting 5β-cholestan-3-one can be chemically reduced to introduce the 3β-hydroxyl group. As in total synthesis, reagents like sodium borohydride would favor the formation of the desired equatorial (β) alcohol.

Hydroxylation at C-6 : The final step would be the stereoselective introduction of the 6β-hydroxyl group onto the saturated 5β-cholestane-3β-ol skeleton. This remains a synthetic challenge, but could potentially be addressed by screening for a cytochrome P450 monooxygenase or other hydroxylating enzyme with the desired regio- and stereoselectivity.

Another application of enzymes is in the resolution of intermediates. Lipases have been shown to selectively acylate diastereomeric mixtures of 5,6-epoxysteroids. For example, lipase (B570770) from Candida rugosa shows selectivity for α-epoxides, while Novozym 435 (from Candida antarctica) preferentially acylates β-epoxides. core.ac.uk This enzymatic resolution could be used to isolate the pure 5β,6β-epoxycholestan-3β-ol precursor for further chemical manipulation.

Enzyme ClassApplicationSubstrate ExampleProduct ExampleKey Advantage
Oxidoreductase (AKR1D1)A/B Ring StereocontrolCholest-4-en-3-one5β-Cholestan-3-oneHigh stereoselectivity for cis (5β) ring junction
Hydrolase (Lipase)Kinetic ResolutionMixture of 5α,6α- and 5β,6β-epoxidesEnantiomerically enriched 5β,6β-epoxide (unreacted)Isolation of pure diastereomeric intermediates
Monooxygenase (P450)C-H Hydroxylation5β-Cholestan-3β-ol(3β,5β,6β)-Cholestane-3,6-diolPotential for direct, selective C-6β hydroxylation

Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of (3β,5β,6β)-Cholestane-3,6-diol hinges on the stereocontrolled reduction of a suitable diketone precursor, often derived from cholesterol. A common starting material for these synthetic routes is cholest-4-ene-3,6-dione. The reduction of this α,β-unsaturated ketone system is a critical step that dictates the stereochemistry of the final product.

The stereochemical outcome of the reduction of the two carbonyl groups at C-3 and C-6 is highly dependent on the choice of reducing agent and the reaction conditions. Metal hydride reagents are commonly employed, with their reactivity and steric bulk influencing the direction of hydride attack. For instance, the reduction of 3-oxo-steroids of the 5α- and 5β-series with potassium tri(R,S-s-butyl)borohydride has been shown to yield axial alcohols with high stereoselectivity, leaving ketone groups at other positions like C-17 and C-20 unaffected under controlled conditions. This demonstrates the potential for regioselective reductions in polyketonic steroids.

The establishment of the 5β-stereochemistry at the A/B ring junction is a key transformation. The palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones has been explored as a method to achieve this. Studies have shown that the use of ionic liquids derived from natural carboxylic acids as additives can improve the 5β-selectivity in these hydrogenations. nih.govacs.org For example, the reduction of testosterone (B1683101) in the presence of tetrabutylammonium (B224687) D-mandelate afforded 5β-dihydrotestosterone in high yield and stereoselectivity. nih.gov This approach offers a promising strategy for synthesizing the 5β-cholestane backbone required for (3β,5β,6β)-Cholestane-3,6-diol.

Once the 5β-cholestane-3,6-dione precursor is obtained, the subsequent reduction of the two ketone groups must be carefully controlled to yield the desired 3β,6β-diol. The stereochemistry of hydride reduction of cyclohexanones is influenced by factors such as steric hindrance and torsional strain. In the case of 5β-cholestane-3,6-dione, the approach of the hydride reagent to the C-3 and C-6 carbonyls will be directed by the concave shape of the cis-fused A/B ring system. The use of specific reducing agents, such as sodium borohydride in the presence of lanthanide salts like cerium(III) chloride (Luche reduction), can alter the stereoselectivity of the reduction of steroidal ketones, sometimes leading to an inversion of the expected axial/equatorial alcohol ratios compared to standard sodium borohydride reduction. nih.gov

A summary of key transformations and their stereochemical implications is presented in the table below.

Starting MaterialReagents and ConditionsKey TransformationStereochemical Outcome
Cholest-4-ene-3,6-dionePd catalyst, H₂, ionic liquid (e.g., tetrabutylammonium D-mandelate)Reduction of C4-C5 double bondFormation of 5β-cholestane skeleton
5β-Cholestane-3,6-dioneMetal hydrides (e.g., NaBH₄, K-Selectride®)Reduction of C-3 and C-6 ketonesFormation of diol with specific stereochemistry (e.g., axial vs. equatorial alcohols)
Steroidal KetonesNaBH₄, CeCl₃ (Luche Reduction)Reduction of ketoneAltered stereoselectivity, potential for inversion of alcohol configuration

Preparation of Deuterium-Labeled (3β,5β,6β)-Cholestane-3,6-diol for Research Applications

Deuterium-labeled analogs of (3β,5β,6β)-Cholestane-3,6-diol are invaluable tools in metabolic studies, serving as internal standards for mass spectrometry and as tracers to elucidate biosynthetic pathways.

A facile and effective method for the preparation of a variety of deuterium-labeled steroid 3,6-diols, including different stereoisomers, starts from cholesterol. researchgate.net The initial step involves the oxidation of cholesterol to cholest-4-ene-3,6-dione. researchgate.net This intermediate is then subjected to reduction and deuteration using sodium borodeuteride (NaBD₄) in the presence of deuterium (B1214612) oxide (D₂O). This one-pot reaction allows for the introduction of deuterium atoms at specific positions. The reduction of the enone system can lead to a mixture of stereoisomers, including those with the 5β-configuration. The subsequent reduction of the C-3 and C-6 carbonyl groups by sodium borodeuteride results in the formation of the corresponding diols, with deuterium being incorporated at the C-3 and C-6 positions. The separation of the resulting mixture of deuterated diols can be achieved by chromatographic techniques to isolate the desired (3β,5β,6β)-[³H,⁶H-²H₂]cholestane-3,6-diol.

Another approach for deuterium labeling involves the synthesis of [6,7,7-²H₃] sterols. nih.gov This method starts with a Δ⁵-sterol and involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate. Base-catalyzed exchange in the presence of deuterium oxide introduces two deuterium atoms at the C-7 position. Subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a third deuterium atom at the C-6 position. nih.gov While this method has been demonstrated for Δ⁵-sterols, its principles could potentially be adapted for the synthesis of specifically labeled cholestane derivatives.

Furthermore, the synthesis of 5β-[11,12-³H]cholestane-3α,7α-diol has been reported, demonstrating the feasibility of introducing isotopic labels into the B-ring of the 5β-cholestane skeleton. nih.gov This was achieved by the catalytic tritiation of a Δ¹¹-intermediate. A similar strategy could be envisioned for the deuteration of an appropriate unsaturated precursor of (3β,5β,6β)-Cholestane-3,6-diol.

The table below summarizes methodologies for the preparation of deuterium-labeled cholestane-3,6-diols.

PrecursorLabeling ReagentsLabeled PositionsProduct
Cholest-4-ene-3,6-dioneNaBD₄, D₂OC-3, C-6Mixture of deuterated cholestane-3,6-diol stereoisomers
Δ⁵-SterolD₂O, NaBD₄C-6, C-7, C-7[6,7,7-²H₃] Sterols
5β-Cholest-11-ene-3α,7α-diol diacetate³H₂ gas, PtO₂C-11, C-125β-[11,12-³H]Cholestane-3α,7α-diol

V. Stereochemical Investigations of 3β,5β,6β Cholestane 3,6 Diol

Conformational Analysis of the Cholestane (B1235564) Skeleton with 3,6-Diol Substituents

The cholestane skeleton consists of four fused rings (A, B, C, and D). The junction between these rings can be either trans or cis. In the case of (3β,5β,6β)-Cholestane-3,6-diol, the hydrogen atom at position 5 is in the beta (β) configuration, meaning it projects above the plane of the steroid. This 5β stereochemistry forces the A and B rings to adopt a cis-fused conformation.

The substituents at positions 3 and 6 also have defined orientations:

3β-hydroxyl group: In the chair conformation of the A-ring, the 3β-hydroxyl group is oriented equatorially.

6β-hydroxyl group: In the chair conformation of the B-ring, the 6β-hydroxyl group is oriented axially.

This specific arrangement—an equatorial hydroxyl group on the A-ring and an axial hydroxyl group on the B-ring of a cis-fused system—defines the conformational state of (3β,5β,6β)-Cholestane-3,6-diol and is fundamental to its chemical behavior.

Table 1: Conformational Features of (3β,5β,6β)-Cholestane-3,6-diol
Structural FeatureConfigurationResulting Conformation
A/B Ring Junction5β (cis)Bent steroid backbone
Ring A ConformationChairMinimizes steric strain
Ring B ConformationChairMinimizes steric strain
3-hydroxyl GroupβEquatorial orientation
6-hydroxyl GroupβAxial orientation

Impact of 3β, 5β, and 6β Stereochemistry on Molecular Structure and Reactivity

The specific stereochemistry of (3β,5β,6β)-Cholestane-3,6-diol has a profound impact on its molecular structure and reactivity. The A/B cis-fusion creates a distinct molecular shape that sterically shields one face of the molecule, influencing how it interacts with reagents and biological systems.

The precursor to this diol, 5,6β-epoxy-5β-cholestan-3β-ol (cholesterol-5β,6β-oxide), demonstrates remarkable stability and unreactivity compared to its 5,6α-epoxide counterpart. nih.govresearchgate.net Studies have shown that under catalytic conditions where the 5,6α-epoxide readily undergoes ring-opening reactions with nucleophiles, the 5,6β-epoxide remains unreactive. nih.gov This difference in reactivity is attributed to the stereochemistry of the epoxide ring in the A/B cis-fused system, which hinders the backside attack required for an SN2-type ring-opening.

This inherent stability of the precursor translates to the diol itself. The accessibility of the 3β-equatorial and 6β-axial hydroxyl groups for reactions such as oxidation or esterification is dictated by the folded A/B ring system. The axial 6β-hydroxyl group, in particular, is more sterically hindered than an equatorial counterpart would be, potentially leading to different reaction kinetics and product distributions when compared to other stereoisomers.

Comparison with Other Cholestane-3,6-diol Stereoisomers in Research Contexts

The properties of (3β,5β,6β)-Cholestane-3,6-diol are best understood when compared with its other stereoisomers, most notably (3β,5α,6β)-Cholestane-3,6-diol, which is a component of the well-studied oxysterol Cholestane-3β,5α,6β-triol (CT). nih.govnih.gov CT is a major metabolite of cholesterol and has significant biological roles. nih.govnih.gov

The key structural difference between the 5β and 5α isomers is the A/B ring fusion, which is cis in the 5β isomer and trans in the 5α isomer. This leads to major differences in their molecular shape, synthesis, and biological relevance.

Molecular Shape: The 5α isomer (CT) has a much flatter, more rigid, and extended structure due to the A/B trans-fusion. nih.gov The 5β isomer has a bent, more compact structure.

Synthesis: The synthesis of these isomers proceeds through stereochemically distinct pathways. The (3β,5α,6β)-diol is readily formed from the catalytic ring-opening of 5,6α-epoxycholesterol, which proceeds via a trans-diaxial opening mechanism. nih.gov In contrast, the (3β,5β,6β)-diol would be formed from the corresponding 5,6β-epoxide, which is significantly less reactive. nih.gov

Research Applications and Biological Significance: Cholestane-3β,5α,6β-triol (CT) is an extensively studied oxysterol. It is a known endogenous neuroprotectant that can modulate NMDA-type glutamate (B1630785) receptors. nih.gov It is also a critical biomarker for the diagnosis of Niemann-Pick disease type C, a lysosomal storage disorder. nih.gov Furthermore, CT is a metabolite in a pathway linked to cancer, where it can be converted to 6-oxo-cholestan-3β,5α-diol (OCDO). nih.gov In stark contrast, (3β,5β,6β)-Cholestane-3,6-diol is not prominently associated with these biological activities and is primarily of interest from a fundamental stereochemical and synthetic perspective. The synthesis of the full set of eight cholestane-3,5,6-triol (B47416) stereoisomers has been accomplished, allowing for a broader investigation into how stereochemistry dictates biological function. nih.gov

Table 2: Comparison of (3β,5β,6β)- and (3β,5α,6β)-Cholestane-3,6-diol
Feature(3β,5β,6β)-Cholestane-3,6-diol(3β,5α,6β)-Cholestane-3,6-diol (in CT)
A/B Ring Fusioncistrans
Molecular ShapeBent, compactFlat, extended nih.gov
Typical Precursor5,6β-epoxycholesterol nih.gov5,6α-epoxycholesterol nih.gov
Reactivity of PrecursorRelatively unreactive nih.govReactive towards nucleophilic opening nih.gov
Known Biological RoleNot well-establishedNeuroprotectant, Biomarker for Niemann-Pick C nih.govnih.gov
Metabolic SignificanceMinor or uncharacterizedMajor cholesterol metabolite, precursor to OCDO in cancer cells nih.govnih.gov

Vi. Advanced Analytical Methodologies for 3β,5β,6β Cholestane 3,6 Diol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of (3β,5β,6β)-Cholestane-3,6-diol

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of sterols like (3β,5β,6β)-Cholestane-3,6-diol. Its high resolving power and sensitive detection capabilities make it ideal for separating complex mixtures and identifying specific compounds. However, due to the low volatility of cholestane (B1235564) diols, direct analysis is challenging.

To overcome the inherent low volatility of hydroxylated sterols, a derivatization step is essential prior to GC-MS analysis. This chemical modification process replaces the polar hydroxyl groups with less polar, more volatile functional groups, improving the chromatographic behavior of the analyte.

The most common derivatization strategy for compounds like (3β,5β,6β)-Cholestane-3,6-diol is trimethylsilylation. This process involves reacting the diol with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com The resulting TMS derivative, (3β,5β,6β)-Cholestane-3,6-diol, 2TMS derivative, is significantly more volatile and thermally stable, allowing for its successful separation on a GC column. nist.govnih.gov This transformation is crucial for preventing peak tailing and improving resolution and sensitivity. nih.gov The derivatized compound has a molecular weight of 549.0311 g/mol and the chemical formula C33H64O2Si2. nist.gov

Table 1: Example GC-MS Parameters for Analysis of TMS-Derivatized Cholestane Diols

ParameterCondition
GC Column Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature of 180 °C, ramped to 300 °C
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Detection Mode Selected Ion Monitoring (SIM) for targeted quantification

For highly accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte—for instance, deuterium-labeled (3β,5β,6β)-Cholestane-3,6-diol—to the sample before extraction and analysis. nih.gov

This internal standard is chemically identical to the analyte of interest and behaves similarly during sample preparation, derivatization, and chromatography. nih.govresearchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled standard, any losses incurred during sample workup can be corrected for. researchgate.net This approach provides high specificity and reliable quantification, minimizing matrix effects and variations in extraction recovery. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3β,5β,6β)-Cholestane-3,6-diol. Unlike chromatographic methods that separate and quantify, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are employed. caltech.edu

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly C-3, C-5, and C-6, are highly sensitive to the stereochemistry of the hydroxyl groups and the fusion of the A and B rings. nih.gov For instance, the ¹³C shielding data for carbons near the A/B ring junction can be used to definitively establish the cis fusion (5β) of the rings. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to map out the complete proton-proton and proton-carbon correlations, allowing for a full and definitive assignment of the molecule's complex structure.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum would be characterized by a high degree of signal overlap in the upfield region (approximately 0.6-2.5 ppm), corresponding to the numerous methylene (B1212753) and methine protons of the steroidal skeleton. The protons attached to carbons bearing hydroxyl groups, H-3 and H-6, would resonate further downfield. The axial proton at C-3 (H-3α) would be expected to appear as a multiplet with a large axial-axial coupling constant, characteristic of its orientation. The chemical shift of the C-6 proton (H-6α) would be influenced by the cis-relationship of the A and B rings and the equatorial orientation of the hydroxyl group. The methyl protons of C-18 and C-19 would appear as sharp singlets, with their respective chemical shifts being indicative of the stereochemistry of the ring junctions.

The ¹³C NMR spectrum provides a distinct signal for each of the 27 carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment and stereochemistry. The carbons bearing the hydroxyl groups, C-3 and C-6, would be observed in the range of approximately 65-75 ppm. The chemical shifts of the angular methyl carbons, C-18 and C-19, are particularly diagnostic for the stereochemistry of the C/D and A/B ring junctions, respectively. For the 5β-cholestane series, the C-19 methyl resonance is typically found at a different chemical shift compared to the 5α-series.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Key Protons in (3β,5β,6β)-Cholestane-3,6-diol Note: These are predicted values based on related compounds and may vary from experimental data.

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3α~3.5 - 4.0mLarge axial-axial couplings expected
H-6α~3.8 - 4.2m-
H-18 (CH₃)~0.6 - 0.7s-
H-19 (CH₃)~0.9 - 1.0s-

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for (3β,5β,6β)-Cholestane-3,6-diol Note: These are predicted values based on related compounds and may vary from experimental data.

CarbonPredicted Chemical Shift (ppm)
C-3~65 - 72
C-5~40 - 45
C-6~70 - 75
C-10~35 - 40
C-13~42 - 43
C-18~12 - 13
C-19~23 - 25

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical Confirmation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the stereochemistry of (3β,5β,6β)-Cholestane-3,6-diol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a COSY spectrum would show correlations between H-3 and the protons on C-2 and C-4, aiding in the assignment of the A-ring protons. Similarly, correlations between H-6 and its neighboring protons on C-7 would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary carbons, such as C-5 and C-10. For example, correlations between the C-19 methyl protons and C-1, C-5, C-9, and C-10 would be expected, confirming the connectivity around the A/B ring junction.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the through-space proximity of protons and thus the stereochemistry of the molecule. For (3β,5β,6β)-Cholestane-3,6-diol, key NOE correlations would be expected between the axial protons. For instance, a NOESY spectrum should show a correlation between the C-19 methyl protons and the axial H-2, H-4, and H-6 protons, which would confirm their spatial proximity on the same face of the steroid nucleus. The absence of a NOE between the C-19 protons and H-5 would be consistent with the 5β-configuration.

X-ray Crystallography for Absolute Stereochemical Determination (if available)

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms can be determined.

A search of the available scientific literature and crystallographic databases did not yield a published X-ray crystal structure for (3β,5β,6β)-Cholestane-3,6-diol. Therefore, while this technique would provide definitive proof of its absolute stereochemistry, such experimental data is not currently available for public review. The stereochemical assignments for this compound currently rely on its synthesis from starting materials of known stereochemistry and confirmation through spectroscopic methods, primarily NMR.

Vii. Biological Roles and Mechanistic Studies of 3β,5β,6β Cholestane 3,6 Diol in Model Systems

Involvement in Non-Human Sterol Homeostasis and Metabolism

(3β,5β,6β)-Cholestane-3,6-diol is a significant intermediate in the metabolic pathways of cholesterol in certain microorganisms. In the bacterium Rhodococcus jostii RHA1, this diol is a key product of cholesterol catabolism. The breakdown of the cholesterol side chain is initiated by a flavin-dependent cholesterol oxidase, which is followed by the hydroxylation of the steroid rings. Specifically, the conversion of cholest-4-en-3-one to (3β,5β,6β)-cholestane-3,6-diol is a critical step in the detoxification and degradation pathway of cholesterol in this organism. This biotransformation is part of a larger network of reactions that allows the bacterium to utilize cholesterol as a carbon source.

Interactions with Cellular Membranes and Proteins in Model Organisms

The structural characteristics of (3β,5β,6β)-cholestane-3,6-diol, particularly its hydroxyl groups and the stereochemistry of the cholestane (B1235564) backbone, suggest potential interactions with cellular membranes and proteins. While direct studies on its membrane interactions in model organisms are limited, the behavior of similar oxysterols provides a framework for understanding its potential roles. The presence of additional hydroxyl groups compared to cholesterol can alter the packing of phospholipid bilayers, potentially influencing membrane fluidity and permeability. Furthermore, these hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, suggesting that (3β,5β,6β)-cholestane-3,6-diol could act as a ligand for specific protein targets, such as nuclear receptors or enzymes involved in sterol transport and metabolism.

Modulatory Effects on Enzyme Activity or Gene Expression in Vitro

In vitro studies have begun to elucidate the modulatory effects of (3β,5β,6β)-cholestane-3,6-diol on various enzymes. For instance, its formation during the microbial degradation of cholesterol points to a direct interaction with specific bacterial enzymes. The hydroxylation of the steroid nucleus is catalyzed by cytochrome P450 monooxygenases, and the subsequent metabolism of (3β,5β,6β)-cholestane-3,6-diol involves a cascade of enzymatic reactions. While comprehensive data on its effects on gene expression are still emerging, its role as a metabolic intermediate suggests that it could be involved in feedback regulation of the genes encoding the enzymes responsible for its own synthesis and degradation in microorganisms.

Role as a Precursor for Other Biologically Active Steroids in Non-Mammalian Systems

In the context of microbial metabolism, (3β,5β,6β)-cholestane-3,6-diol serves as a crucial precursor to other steroid compounds. In Rhodococcus jostii RHA1, this diol is further metabolized to androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are valuable precursors for the pharmaceutical industry. The pathway involves the opening of the B-ring of the steroid nucleus, a process that is initiated after the formation of the diol. This highlights the central role of (3β,5β,6β)-cholestane-3,6-diol in the microbial biotransformation of sterols into commercially important steroid hormones.

Below is a table summarizing the metabolic transformation of cholesterol in Rhodococcus jostii RHA1, highlighting the position of (3β,5β,6β)-Cholestane-3,6-diol.

PrecursorIntermediateProduct(s)
Cholesterol(3β,5β,6β)-Cholestane-3,6-diol Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD)

Investigation of (3β,5β,6β)-Cholestane-3,6-diol in Oxidative Processes and Oxysterol Research (excluding human health implications)

(3β,5β,6β)-Cholestane-3,6-diol is classified as an oxysterol, a class of cholesterol derivatives that are formed through either enzymatic or non-enzymatic oxidation. In the context of non-human systems, the formation of this diol is a clear example of an enzymatic oxidative process. The hydroxylation of the cholestane ring at the 6β position is a key oxidative step in the bacterial catabolism of cholesterol. This process is of significant interest in oxysterol research as it demonstrates a microbial strategy for cleaving the steroid ring system, a process that is challenging to achieve through synthetic chemistry. The study of such microbial oxidative pathways provides valuable insights into the broader field of steroid biochemistry and biotechnology.

The following table details the enzymatic reactions involved in the formation and further metabolism of (3β,5β,6β)-Cholestane-3,6-diol in Rhodococcus jostii.

Reaction StepSubstrateEnzyme ClassProduct
1Cholest-4-en-3-oneCytochrome P450 monooxygenase(3β,5β,6β)-Cholestane-3,6-diol
2(3β,5β,6β)-Cholestane-3,6-diol Dehydrogenases, Ring-opening enzymesAndrost-4-ene-3,17-dione and other degradation products

Viii. Future Research Directions for 3β,5β,6β Cholestane 3,6 Diol

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The precise metabolic pathways leading to the formation of (3β,5β,6β)-Cholestane-3,6-diol in organisms are not yet fully elucidated. Research on related compounds provides a roadmap for future investigations. For instance, the carcinogenic cholestane-3β,5α,6β-triol (CT) is known to be generated from cholesterol-5,6-epoxides (5,6-ECs). nih.gov CT can then be metabolized into its putative metabolite, 6-oxo-cholestan-3β,5α-diol (OCDO). nih.gov The enzymes responsible for these transformations are active areas of study.

Future research should focus on identifying whether (3β,5β,6β)-Cholestane-3,6-diol is an intermediate or a final product in similar metabolic cascades. Key research questions include:

What are the specific enzymatic steps that convert cholesterol or other precursor sterols into this diol?

Do cytochrome P450 enzymes, epoxide hydrolases, or various dehydrogenases play a role in its biosynthesis?

Are there specific tissues or cellular compartments where its synthesis is localized?

Investigating the enzymes involved in the biosynthesis of related oxysterols, such as the cholesterol-5,6-epoxide hydrolase (ChEH) which produces CT, could provide valuable leads. nih.gov Identifying the enzymes responsible for the formation of (3β,5β,6β)-Cholestane-3,6-diol would be greatly facilitated by using radiolabeled precursors to trace its metabolic fate within cellular and animal models. nih.gov

Development of Novel and More Efficient Synthetic Strategies

While methods for synthesizing various cholestane (B1235564) derivatives exist, developing novel and more efficient strategies specifically for (3β,5β,6β)-Cholestane-3,6-diol is a crucial future direction. Such advancements are necessary to produce sufficient quantities for comprehensive biological testing. Current synthetic approaches for related sterols often start from readily available precursors like cholesterol or diosgenin (B1670711) and involve multiple steps. researchgate.netnih.gov

Future synthetic research should aim to improve upon existing methodologies by focusing on:

Stereoselectivity: Ensuring precise control over the stereochemistry at positions 3, 5, and 6 is paramount. The synthesis of the full set of eight cholestane-3,5,6-triol (B47416) stereoisomers from diastereomerically pure epoxides demonstrates the feasibility of such control. nih.gov

Green Chemistry: Incorporating principles of green chemistry, such as using microwave-assisted reactions to shorten reaction times and reduce solvent usage, represents a significant area for innovation. mdpi.com

Reduced Step Count: Streamlining the synthesis to fewer steps would improve efficiency and reduce costs. One-step syntheses, where possible, are the ideal goal. nih.gov

Synthetic GoalPotential ApproachRationale / Example from Related Compounds
Improved StereocontrolUse of stereoselective cleavage of epoxide precursors.Successfully used for the synthesis of eight cholestane-3,5,6-triol stereoisomers. nih.gov
Higher Yield & EfficiencyMicrowave-assisted synthesis (nonconventional protocol).Demonstrated to have shorter reaction times and higher yields for 3β,6β-diacetoxy-5α-cholestan-5-ol. mdpi.com
SimplificationOne-step oxidation of a common precursor.Reported for the synthesis of radiolabeled cholestane-3β,5α,6β-triol from cholesterol. nih.gov
ScalabilityDevelopment of chromatography-free purification steps.Achieved for most cholestane-3,5,6-triol stereoisomers, enabling multigram scale synthesis. nih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolomics

To understand the biological relevance of (3β,5β,6β)-Cholestane-3,6-diol, highly sensitive and specific analytical methods are required to detect and quantify it at trace levels in complex biological matrices. Mass spectrometry (MS), coupled with chromatographic separation, is the cornerstone of modern sterol analysis. nih.gov

Future advancements in this area should concentrate on:

High-Sensitivity LC-MS/MS Methods: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial for achieving the low detection limits necessary for metabolomics studies. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can be optimized for sterol analysis. nih.govcore.ac.uk

High-Throughput Analysis: Minimizing sample preparation and developing rapid chromatographic runs will enable high-throughput screening, which is essential for large-scale metabolomic profiling (cholesterolomics). nih.gov

Isotope Dilution for Quantification: The use of stable isotope-labeled internal standards is critical for accurate and precise quantification, correcting for losses during sample extraction and processing. lipidmaps.orgnih.gov

Resolving Isomers: Chromatographic techniques, such as those using pentafluorophenyl (PFP) stationary phases, can improve the resolution of structurally similar sterol isomers, which is often a challenge in complex biological samples. nih.gov

Analytical ChallengeFuture Technique/StrategyBenefit
Low endogenous concentrationsLC-MS/MS with selected ion monitoring.Provides high specificity and sensitivity for trace-level detection. nih.gov
Complex biological matricesAdvanced stationary phases (e.g., PFP) in HPLC.Improves separation of co-eluting sterol isomers. nih.gov
Accurate quantificationInverse stable isotope dilution methods.Corrects for analytical variability and sample loss during preparation. lipidmaps.orgnih.gov
Large-scale studies (Metabolomics)Simplified sample preparation and fast chromatography.Increases sample throughput for clinical or research applications. nih.govresearchgate.net

Deeper Investigation into its Biological Functions in Diverse Model Organisms

The biological functions of (3β,5β,6β)-Cholestane-3,6-diol are largely unknown. A significant future research direction will be to systematically investigate its physiological and pathophysiological roles. Studies on the closely related cholestane-3β,5α,6β-triol, which acts as an endogenous neuroprotectant by negatively modulating NMDA-type glutamate (B1630785) receptors, provide a compelling starting point. nih.gov

Future functional studies should explore:

Neuroprotective Effects: Given the activity of the related triol, investigating whether (3β,5β,6β)-Cholestane-3,6-diol can protect neurons from excitotoxicity or ischemic injury in cell culture and in animal models of stroke or spinal cord injury is a high priority. nih.govnih.gov

Metabolic Regulation: Determining its impact on cholesterol homeostasis, lipid metabolism, and its potential role as a signaling molecule in metabolic pathways.

Cancer Biology: Many oxysterols have roles in cancer cell proliferation and death. nih.gov Evaluating the effects of (3β,5β,6β)-Cholestane-3,6-diol on various cancer cell lines is warranted.

Model Organisms: Utilizing a range of model organisms, from simple systems like yeast and C. elegans to more complex rodent models, will be essential to uncover conserved biological functions.

Design and Synthesis of New Derivatives for Mechanistic Biological Studies

To probe the biological mechanisms of (3β,5β,6β)-Cholestane-3,6-diol and explore its therapeutic potential, the design and synthesis of novel derivatives are indispensable. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the development of tool compounds to study specific biological targets. nih.gov

Key strategies for future derivative synthesis include:

Non-hydrolysable Analogues: For derivatives that may be subject to rapid metabolic degradation (e.g., sulfation), creating non-hydrolysable analogues is a powerful strategy. For example, the synthesis of cholestane-5α,6β-diol-3β-sulfonate (CDSN), a non-hydrolysable mimic of the corresponding sulfate (B86663) ester, enabled the study of its role as an inhibitor of the enzyme 11β-HSD2 and its effects on cancer cell proliferation. nih.gov

Site-Specific Modifications: Introducing different functional groups at the 3- and 6-hydroxyl positions, or elsewhere on the steroid skeleton, can help identify the key structural features required for biological activity.

Fluorescent or Tagged Probes: Synthesizing derivatives with fluorescent tags or other labels would facilitate studies on cellular uptake, subcellular localization, and protein binding partners.

Improving Potency and Specificity: Based on initial biological findings, derivatives can be rationally designed to enhance potency against a specific target or to improve selectivity, thereby reducing potential off-target effects. The screening of cholestane-3β,5α,6β-triol analogs led to the identification of a more potent neuroprotectant, demonstrating the value of this approach. nih.gov

By systematically creating and testing such derivatives, researchers can elucidate the molecular mechanisms of action of (3β,5β,6β)-Cholestane-3,6-diol and pave the way for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of (3β,5β,6β)-Cholestane-3,6-diol?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula. Cross-reference with databases like NIST Chemistry WebBook for spectral matching (e.g., molecular ion peaks and fragmentation patterns) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign hydroxyl and methyl group positions. Stereochemical confirmation requires NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial hydroxyls) .
  • X-ray Crystallography : Resolve absolute configuration for unambiguous stereochemical assignment, particularly critical for distinguishing 5β/6β from 5α/6α isomers .

Q. What are common synthetic routes for (3β,5β,6β)-Cholestane-3,6-diol?

  • Methodological Answer :

  • Cholesterol Derivatization : Start with cholesterol or cholestanol. Key steps include:
  • Epoxidation : Use m-CPBA or other peracids to form epoxides at the Δ5 double bond.
  • Dihydroxylation : Treat with OsO₄ or catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, ensuring stereochemical control at C5 and C6 .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization. Validate purity via TLC (Rf comparison with standards) and melting point analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of cholestane diol isomers?

  • Methodological Answer :

  • Isomer Separation : Use chiral HPLC (e.g., Chiralpak® columns with ethanol/n-hexane mobile phases) to resolve stereoisomers. Validate purity via HRMS and optical rotation .
  • Enzymatic Assays : Test isomers against enzymes like 5β-cholestane-3α,7α-diol 12α-hydroxylase (EC 1.14.13.96) to assess substrate specificity. Monitor hydroxylation products via LC-MS .
  • Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of isomers with lipid-binding proteins or membrane receptors .

Q. What strategies optimize the stereoselective synthesis of (3β,5β,6β)-Cholestane-3,6-diol?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ Sharpless asymmetric dihydroxylation with (DHQ)₂PHAL ligands to control C5/C6 stereochemistry. Optimize reaction conditions (e.g., solvent: t-BuOH/H₂O) .
  • Protecting Groups : Temporarily protect C3 and C6 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during synthesis .
  • In Situ Monitoring : Use FTIR to track epoxide ring-opening and hydroxylation progress. Adjust reagent stoichiometry based on real-time data .

Q. How does the stereochemistry at C5 and C6 influence the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare membrane insertion efficiency of 5β,6β vs. 5α,6α isomers in phospholipid bilayers (e.g., DPPC membranes). Analyze hydrogen bonding and van der Waals interactions .
  • Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess packing density and phase behavior of diol isomers in lipid monolayers .
  • Fluorescence Anisotropy : Use DPH or TMA-DPH probes to quantify membrane fluidity changes induced by isomer incorporation .

Data Contradiction Analysis

Q. How to resolve conflicting data on the melting points of cholestane diol derivatives?

  • Methodological Answer :

  • Purity Verification : Re-crystallize samples multiple times and analyze via DSC (Differential Scanning Calorimetry) to confirm melting points. Compare with literature values from NIST or peer-reviewed studies .
  • Polymorphism Screening : Perform XRPD (X-ray Powder Diffraction) to detect crystalline vs. amorphous forms, which can alter reported melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.